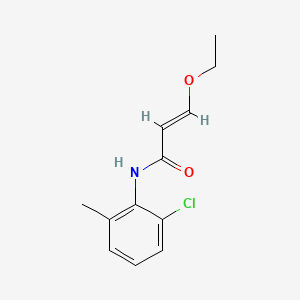

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide typically involves the reaction of 2-chloro-6-methylaniline with ethyl 3-bromopropionate under basic conditions to form the intermediate product. This intermediate is then subjected to further reaction with acrylamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted analogs .

Aplicaciones Científicas De Investigación

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and the preparation of complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Utilized in the development of anti-tumor drugs, particularly in the synthesis of Dasatinib.

Industry: Employed in the production of various chemical intermediates and fine chemicals.

Mecanismo De Acción

The mechanism of action of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide involves its interaction with specific molecular targets and pathways. In the case of its use in anti-tumor drugs, the compound acts by inhibiting certain kinases involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide include:

N-(2-Chloro-6-methylphenyl)-2-(6-chloro-2-methyl-4-pyrimidinyl)amino-5-thiazolecarboxamide: Another compound used in anti-tumor research.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the chloro and ethoxy groups, which contribute to its reactivity and utility in various chemical and biological applications .

Actividad Biológica

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, with CAS number 863127-76-8, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H14ClNO2 with a molecular weight of 239.70 g/mol. The synthesis typically involves the reaction of 2-chloro-6-methylaniline with 3-ethoxyacryloyl chloride in the presence of pyridine as a catalyst in tetrahydrofuran (THF) at controlled temperatures. The yield of this reaction is reported to be around 73.6% under optimal conditions .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown significant activity against various cancer cell lines, including leukemia and solid tumors. A notable compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib, a well-known anticancer agent .

The biological activity of this compound is hypothesized to involve modulation of protein kinases, particularly those involved in cell signaling pathways related to proliferation and survival. Protein kinases play crucial roles in various cellular processes, and their dysregulation is often implicated in cancer progression. The inhibition of specific kinases such as Src-family kinases may lead to reduced tumor growth and metastasis .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

- Anticancer Activity : A study demonstrated that certain thiazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

- Kinase Inhibition : Research has shown that inhibitors targeting Src-family kinases can significantly decrease the proliferation of various cancer cells. This suggests that this compound may share similar mechanisms of action .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of related compounds in inhibiting tumor growth. These studies indicate promising results for compounds targeting kinase pathways, suggesting a potential application for this compound in clinical settings .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYFNZJHXGNAGW-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)NC1=C(C=CC=C1Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)NC1=C(C=CC=C1Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide in the synthesis of Dasatinib?

A1: this compound serves as a crucial building block in the multi-step synthesis of Dasatinib. [] The research outlines its conversion into 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (5), another key intermediate. This transformation involves a one-pot reaction with N-bromosuccinimide, water, and thiourea. Ultimately, intermediate (5) undergoes further reactions to yield the final Dasatinib molecule.

Q2: Could you elaborate on the specific reactions involving this compound in the Dasatinib synthesis?

A2: The provided research describes the synthesis of this compound from the reaction of 2-Chloro-6-methylaniline with (E)-3-ethoxyacryloyl chloride. [] This compound is then reacted with N-bromosuccinimide and water, followed by thiourea, in a single reaction vessel ("one-pot" reaction). This reaction sequence results in the formation of 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (5), which is a direct precursor to Dasatinib in the synthetic pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.